N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide
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Description
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C22H17ClN2O3 and its molecular weight is 392.84. The purity is usually 95%.
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Biological Activity
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines. Its unique structure has drawn attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula: C₁₉H₁₄ClN₂O₂
- Molecular Weight: 344.78 g/mol
The structure features a chloro-substituted dibenzo oxazepine core which is significant for its biological interactions.
This compound interacts with various biological targets, potentially influencing multiple signaling pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors involved in disease processes.
Antipsychotic Properties
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class may possess antipsychotic properties. For example, derivatives have been shown to selectively inhibit dopamine D2 receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders .
Anti-inflammatory Effects
In vitro studies suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This activity could be beneficial in treating conditions characterized by chronic inflammation .
Anticancer Activity
Preliminary studies have indicated that this compound may have cytotoxic effects against certain cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation .
Case Studies
- Dopamine Receptor Interaction : A study involving the synthesis of various dibenzo[b,f][1,4]oxazepine derivatives demonstrated that modifications at the 8-position significantly enhanced binding affinity to dopamine receptors compared to non-chlorinated analogs.
- Cytotoxicity Assays : In assays conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound showed IC50 values indicating significant cytotoxicity, suggesting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | Biological Activity | Mechanism |
---|---|---|
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) | Antipsychotic | D2 receptor inhibition |
N-(8-chloro-11-hydroxy)benzamide | Anti-inflammatory | Cytokine modulation |
N-(8-fluoro)dibenzodiazepine | Anticancer | Apoptosis induction |
Properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c1-12-3-4-14(9-13(12)2)21(26)24-16-6-8-19-17(11-16)22(27)25-18-10-15(23)5-7-20(18)28-19/h3-11H,1-2H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZLMLRSAHDRAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.